molecular formula C27H23NO6 B12461689 3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12461689
M. Wt: 457.5 g/mol
InChI Key: DMKUADZPDHPAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6 and a molecular weight of 457.475 Da . This compound is known for its unique structure, which includes an isoindole core substituted with a phenoxyphenyl group and a dimethyl-oxobutyl ester.

Preparation Methods

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through a series of reactions including cyclization and functional group modifications. The phenoxyphenyl group is introduced via a substitution reaction, and the final esterification step involves the addition of the dimethyl-oxobutyl group. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 1,3-DIOXO-2-(4-PHENOXYPHENYL)ISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole core and phenoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other isoindole derivatives with varying substituents. For example:

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C27H23NO6/c1-27(2,3)23(29)16-33-26(32)17-9-14-21-22(15-17)25(31)28(24(21)30)18-10-12-20(13-11-18)34-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3

InChI Key

DMKUADZPDHPAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.